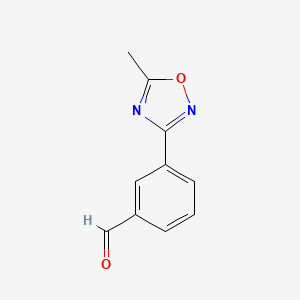

3-(5-甲基-1,2,4-恶二唑-3-基)苯甲醛

描述

The compound "3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the benzaldehyde group suggests potential for further chemical modifications and applications in various chemical reactions.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through various methods. For instance, the diazeniumdiolation of benzyl cyanide can lead to the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole derivatives, which can be further modified to produce Schiff bases or dimethylamino analogues . Another approach involves the thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) to yield 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, demonstrating the versatility of 1,2,4-oxadiazole chemistry . Additionally, a novel one-pot, four-component condensation reaction has been developed to synthesize 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an efficient and alternative method for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations have been used to demonstrate the stability of these compounds and the predominance of certain tautomers over others . The structure of these compounds can be confirmed through spectroscopic methods such as NMR spectroscopy .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions. For example, when heated with benzyl alcohol, 3-aryl-5-methyl-1,2,4-oxadiazoles can yield aryl nitrile, benzyl acetate, and benzaldehyde, among other products . The reactivity of these compounds with benzylamine has also been studied, showing that the amine reacts faster in the presence of both the alcohol and the amine . These reactions demonstrate the reactivity of the methyl group in the oxadiazole ring and its potential for exchange with protons from benzyl alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit pronounced acid/base stability, which is an important characteristic for their potential applications . The stability and reactivity of these compounds can be further explored through their reactions with various reagents, as demonstrated by the synthesis of novel 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones . Additionally, the antioxidant activities of certain 1,3,4-oxadiazole derivatives have been evaluated, indicating their potential as biological antioxidants .

科学研究应用

-

Anti-Infective Agents

- Field : Medicine

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods : The compounds were synthesized and their biological activities were evaluated .

- Results : The compounds showed potent anti-bacterial activity .

-

Agricultural Biological Activities

- Field : Agriculture

- Application : 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities .

- Methods : The compounds were synthesized and their biological activities were evaluated .

- Results : Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

-

Pharmaceutical Applications

- Field : Pharmacology

- Application : 1,2,4-oxadiazole derivatives are commercially available in many important drugs .

- Methods : The compounds were synthesized and their biological activities were evaluated .

- Results : The compounds showed potent anti-bacterial, antiarrhythmic, antiviral, and antihypertensive activities .

-

Treatment of Age-Related Diseases

- Field : Geriatrics

- Application : Some 1,2,4-oxadiazole derivatives were recognized as agents for treatment age related diseases .

- Methods : The compounds were synthesized and their biological activities were evaluated .

- Results : The compounds showed potential for treatment of age-related diseases .

-

Herbicides and Insecticides

- Field : Agriculture

- Application : 1,2,4-oxadiazole derivatives are used in agriculture as herbicides, insecticides and plant protection agents against diseases caused by bacteria, viruses and fungi .

- Methods : The compounds were synthesized and their biological activities were evaluated .

- Results : The compounds showed potential as herbicides and insecticides .

未来方向

属性

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKHVFDHZRFETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427624 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

CAS RN |

852180-68-8 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)